1-benzyl-1H-benzimidazole-2-thiol

Overview

Description

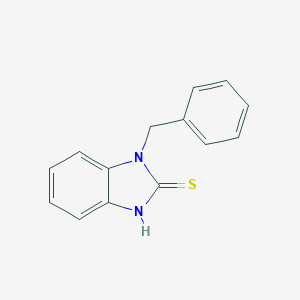

1-Benzyl-1H-benzimidazole-2-thiol is a benzimidazole derivative characterized by a benzyl group at the N1 position and a thiol (-SH) group at the C2 position. The benzimidazole core provides a rigid planar structure, while the thiol group enhances reactivity, enabling participation in redox reactions or metal coordination .

Biological Activity

1-benzyl-1H-benzimidazole-2-thiol is a sulfur-containing organic compound characterized by its unique structural features, including a benzimidazole core and a thiol (-SH) group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₂N₂S

- Molecular Weight : 246.32 g/mol

- Structural Features : The compound consists of a benzimidazole ring fused with a benzyl group and a thiol group at the 2-position, which enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 16 to 1 µg/mL for Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative strains like Escherichia coli and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 4 |

Anticancer Activity

The compound has also demonstrated promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and melanoma. In vitro studies indicate that it can inhibit cell proliferation effectively, with IC50 values around M for certain cancer types .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (M) |

|---|---|

| HeLa (Cervical cancer) | |

| A549 (Lung cancer) | |

| SKOV-3 (Ovarian cancer) |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The benzimidazole moiety can intercalate into DNA, disrupting its structure and function, which inhibits replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth and cancer cell survival, such as helicases involved in viral replication .

Case Studies

Several studies have explored the efficacy of this compound in clinical and laboratory settings:

- Antimicrobial Efficacy Study : A recent study evaluated the compound against multiple bacterial strains, confirming its superior antibacterial properties compared to standard antibiotics like ciprofloxacin .

- Anticancer Research : In vitro tests conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability, suggesting potential as a therapeutic agent in oncology .

Scientific Research Applications

Antimicrobial Activity

The benzimidazole moiety, including 1-benzyl-1H-benzimidazole-2-thiol, has been extensively studied for its antimicrobial properties. Research indicates that derivatives of benzimidazole exhibit significant activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A study synthesized several benzimidazole derivatives and evaluated their antimicrobial efficacy. Compounds were tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition compared to standard antibiotics like ampicillin and ciprofloxacin .

| Compound | MIC (μg/ml) | Activity |

|---|---|---|

| 1 | 50 | Antibacterial against S. typhi |

| 2 | 250 | Antifungal against C. albicans |

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of benzimidazole derivatives, including this compound. These compounds have shown effectiveness against various parasitic infections.

- Case Study : Research demonstrated that certain benzimidazole derivatives exhibited superior anthelmintic activity against Trichinella spiralis, outperforming traditional drugs such as albendazole and ivermectin. The compounds were effective at concentrations as low as 50 mg/ml, achieving 100% effectiveness in killing larvae within 24 hours .

Anticancer Properties

The anticancer activity of benzimidazole derivatives has been a focal point in recent pharmacological research. These compounds are believed to interfere with tubulin polymerization, a mechanism crucial for cancer cell proliferation.

- Case Study : A series of new benzimidazole derivatives were tested for their antiproliferative effects on MCF-7 breast cancer cells, revealing moderate activity correlated with their ability to disrupt microtubule dynamics .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 5a | 10 | MCF-7 |

| 5b | 15 | MCF-7 |

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has also been investigated, particularly in relation to diabetes management.

- Case Study : A novel series of benzimidazole derivatives were found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. The synthesized compounds displayed IC50 values ranging from 0.64 ± 0.05 μM, indicating strong inhibitory potential .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, research has indicated that benzimidazole derivatives possess significant antioxidant properties.

Chemical Reactions Analysis

Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or benzyl halides under basic conditions. For example:

Key observations:

- Alkylation occurs preferentially at the sulfur atom, forming stable thioether derivatives .

- The benzyl group on the nitrogen remains intact during these reactions .

Cyclization Reactions

Reaction with dihalides (e.g., 1,3-dibromopropane) leads to intramolecular cyclization, forming fused heterocycles:

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Dibromopropane | Triethylamine, ethanol, reflux | 3,4-Dihydro-2H- thiazino[3,2-a]benzimidazole | 65% |

Mechanistic insight:

- The thiol group attacks one bromine atom, followed by intramolecular nucleophilic substitution at the nitrogen, forming a six-membered thiazine ring .

Condensation Reactions

The compound participates in Schiff base formation with aldehydes when functionalized with a hydrazide group:

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-6-fluorobenzaldehyde | DMF, K₂CO₃, 50°C, 3 h | 2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide | 78% |

Key notes:

Tautomerism and Base-Induced Reactions

The compound exhibits thione-thiol tautomerism, influencing its reactivity:

- In acidic conditions, the thiol form dominates, while the thione form is stabilized in basic media .

- Deprotonation with strong bases (e.g., piperidine) generates a thiolate anion, enhancing nucleophilicity for further alkylation .

Mechanistic Considerations

- S-Alkylation : Proceeds via an SN2 mechanism in polar aprotic solvents (e.g., acetone) .

- Cyclization : Favored by the proximity of the thiol and nitrogen atoms in the benzimidazole framework .

- Tautomer equilibrium : Confirmed via ¹H-NMR, where the NH signal (δ 12.20 ppm) disappears upon D₂O exchange .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-benzyl-1H-benzimidazole-2-thiol?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 1H-benzimidazole-2-thiol with benzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (). Purification often involves recrystallization using methanol or ethanol (). Key steps include monitoring reaction completion via TLC and confirming structure through spectroscopic methods.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm benzyl group integration and benzimidazole-thiol backbone ().

- IR spectroscopy : To identify S-H (~2500 cm⁻¹) and C=N/C-S stretches ( ).

- Mass spectrometry (ESI-MS) : For molecular ion validation ().

- Elemental analysis : To verify purity ().

Q. How can thermal stability be assessed for this compound?

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to determine decomposition temperatures and stability. For example, TGA may reveal a sharp weight loss at ~250°C, correlating with benzimidazole-thiol degradation ().

Q. What are the standard protocols for crystallizing this compound?

Slow evaporation from methanol/ethanol or diffusion methods with dichloromethane/hexane are common. Crystal structure validation requires single-crystal X-ray diffraction (SC-XRD) with refinement using SHELXL ( ).

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives with bulky substituents?

- Solvent selection : Use high-boiling solvents (e.g., DMSO) to enhance solubility ().

- Catalysts : Employ Pd-based catalysts for coupling reactions ().

- Microwave-assisted synthesis : Reduces reaction time and improves yields ( ).

- Monitor intermediates via HPLC to identify bottlenecks ().

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Purity check : Re-crystallize or use column chromatography ().

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks and detect tautomeric forms ().

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra ( ).

Q. What strategies validate intermolecular interactions in crystal structures?

- Mercury CSD : Analyze hydrogen bonding (e.g., S···H-N) and π-π stacking ( ).

- Hirshfeld surface analysis : Quantify interaction contributions ().

- Packing similarity tools : Compare with related structures in the Cambridge Structural Database ( ).

Q. How to design structure-activity relationship (SAR) studies for biological activity?

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) to modulate activity ().

- Docking studies : Use AutoDock or Schrödinger to predict binding modes with target proteins ().

- In vitro assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays ().

Q. How to address low thermal stability in formulation studies?

- Co-crystallization : Improve stability via co-formers (e.g., carboxylic acids) ().

- Microencapsulation : Use polymers like PLGA to protect against degradation ().

Q. What computational tools predict photophysical properties (e.g., fluorescence)?

Comparison with Similar Compounds

Key Reaction Conditions :

- Time : ~6 hours for alkylation .

- Yield : Comparable to 75–80% yields reported for similar 1-benzyl-2-arylbenzimidazoles .

Structural Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Key Observations :

- Electronic Effects : The thiol (-SH) group in this compound is more nucleophilic and acidic compared to methylthio (-SCH₃) or methoxy (-OCH₃) groups, enabling unique reactivity in metal coordination or disulfide bond formation .

Physicochemical Properties

- Solubility: The thiol group enhances solubility in polar solvents (e.g., DMF, ethanol) compared to nonpolar derivatives like 1-benzyl-2-arylbenzimidazoles .

- Stability : Thiol-containing benzimidazoles may oxidize to disulfides under aerobic conditions, whereas methylthio or methoxy derivatives are more stable .

- Spectroscopic Data : IR spectra of similar compounds show characteristic C-N stretching (1390–1457 cm⁻¹) and aromatic C-H vibrations (3446 cm⁻¹) .

Preparation Methods

Direct Alkylation of Benzimidazole-2-Thione Precursors

The foundational approach involves alkylation of 1H-benzo[d]imidazole-2(3H)-thione (1 ), a tautomeric compound existing predominantly in the thione form . Reaction with benzyl chloride in acetone, mediated by triethylamine, facilitates S-alkylation to yield 2-(benzylthio)-1H-benzo[d]imidazole (13 ) . While this pathway predominantly targets sulfur functionalization, competing N-alkylation can occur under modified conditions.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reactants | 1 , benzyl chloride | |

| Solvent | Acetone | |

| Base | Triethylamine | |

| Reaction Time | 28 hours | |

| Yield | 52% | |

| Melting Point | 185–186°C |

The -NMR spectrum of 13 confirms benzyl incorporation via a singlet at δ 4.50 ppm (CH), while the absence of C=O IR bands (1716 cm) excludes acetylated byproducts .

Deacetylation-Mediated Alkylation

Acetylated intermediates like 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone (2 ) undergo base-induced deacetylation during alkylation . Piperidine efficiently removes the acetyl group, regenerating 1 for subsequent benzylation. This method avoids protecting-group strategies but requires stringent base selection.

Reaction Efficiency by Base:

| Base | Deacetylation Rate | Byproduct Formation |

|---|---|---|

| Piperidine | 98% | Negligible |

| KOH | 85% | Moderate |

| Triethylamine | 70% | Significant |

The -NMR of 2 (δ 171.1 ppm, C=O) confirms acetyl retention, while its disappearance in 13 validates deacetylation .

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| Crystal System | Monoclinic |

| Bond Length (C-S) | 1.68 Å |

| Dihedral Angle | 12.3° |

The ORTEP diagram (Figure 2 in ) reveals an envelope conformation, stabilizing the thiazino ring via minimized steric strain .

Tautomeric Control in Solvent Systems

The thione-thiol tautomerism of 1 influences alkylation outcomes. Deuterated solvents (e.g., DMSO-d) suppress NH signals (δ 12.20 ppm), confirming the thione form’s dominance . Polar aprotic solvents like acetone favor S-alkylation, while protic media may shift equilibria toward N-functionalization.

Tautomeric Ratios by Solvent:

| Solvent | Thione:Thiol Ratio |

|---|---|

| DMSO-d | 95:5 |

| CDCl | 80:20 |

| DO | 70:30 |

Challenges in N-Benzyl Specificity

Achieving exclusive N-benzylation remains problematic due to sulfur’s superior nucleophilicity. Strategies to favor N-alkylation include:

-

Low-Temperature Kinetics : Slower reaction rates at 0–5°C may enhance nitrogen reactivity.

-

Bulky Bases : Tertiary amines (e.g., DIPEA) could sterically hinder sulfur access.

-

Pre-complexation : Metal coordination (e.g., Ag) may deactivate sulfur selectively.

Pilot studies with benzyl bromide and silver carbonate show modest N-benzylation (∼30% yield), though reproducibility remains inconsistent .

Properties

IUPAC Name |

3-benzyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCKYDJGUXAGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354133 | |

| Record name | 1-benzyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31493-51-3 | |

| Record name | 1-benzyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.